DMH-1 was developed as a second-generation BMP inhibitor derived from dorsomorphin, which was initially identified as a broader BMP antagonist. The chemical structure of DMH-1 is classified under the category of quinoline derivatives, and it has been documented to exhibit significant biological activity with an IC50 value of approximately 108 nM against ALK2. Its CAS number is 1206711-16-1, and it is recognized for its role in promoting neurogenesis in human induced pluripotent stem cells (iPSCs) when combined with other inhibitors like SB431542 .
The synthesis of DMH-1 involves several chemical reactions that create its complex structure. The compound's synthesis can be summarized in the following steps:
The detailed synthetic route may vary based on specific laboratory protocols but generally adheres to these principles.
DMH-1 has a molecular formula of C24H20N4O and a molecular weight of 380.44 g/mol. Its structural representation can be described using the following features:
The InChI key for DMH-1 is JMIFGARJSWXZSH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
DMH-1 primarily functions by inhibiting the phosphorylation of Smad proteins (Smad1, Smad5, and Smad8), which are critical mediators in the BMP signaling pathway. The inhibition occurs through competitive binding at the ALK2 receptor site, preventing downstream signaling that would normally lead to cellular responses associated with BMP activity.
In vitro studies have demonstrated that DMH-1 effectively blocks BMP4-induced signaling in various cell lines, including HEK293 cells. This blockade results in reduced transcriptional activity associated with BMP signaling pathways, thereby influencing cellular differentiation processes .
The mechanism of action of DMH-1 involves several key steps:
This mechanism has significant implications for regenerative medicine and cancer therapy, as it allows for controlled manipulation of stem cell fate .
DMH-1 exhibits several notable physical and chemical properties:
These properties make DMH-1 suitable for various laboratory applications while ensuring its effectiveness as a research tool.
DMH-1 has diverse applications in scientific research:
DMH-1 (4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline) is a potent and selective ATP-competitive inhibitor targeting bone morphogenetic protein (BMP) type I receptors, with highest specificity for activin receptor-like kinase 2 (ALK2/ACVR1). Biochemical kinase assays reveal DMH-1 inhibits ALK2 with an IC₅₀ of 12.6–107.9 nM, attributable to its unique interaction with the kinase domain’s hydrophobic pocket. This binding disrupts ATP coordination, preventing receptor autophosphorylation and subsequent signal transduction [1] [2] [7]. Structural analyses indicate DMH-1’s 5-quinoline moiety and hydrophobic substituents confer selectivity by exploiting subtle differences in the ALK2 ATP-binding cleft compared to other kinases [2] [4].
Table 1: Kinase Inhibition Profile of DMH-1
Kinase | IC₅₀ (nM) | Fold Selectivity vs. ALK2 |
---|---|---|
ALK2 (ACVR1) | 12.6–107.9 | 1 |
ALK1 | 60–648 | 6 |
ALK3 (BMPR1A) | 240–2,050 | 19 |
ALK4 | >10,000 | >1,000 |
ALK5 (TGFβR1) | >10,000 | >1,000 |
AMPK | >10,000 | >1,000 |
VEGFR2 | >10,000 | >1,000 |
Data compiled from biochemical kinase assays [1] [2] [4].
DMH-1 effectively blocks canonical BMP signaling by inhibiting receptor-mediated phosphorylation of Smad1/5/8 transcription factors. In HEK293 cells treated with BMP4 (50 ng/mL), DMH-1 (1–20 μM) reduced Smad1/5/8 phosphorylation within 30 minutes without affecting non-canonical p38 MAPK activation [1] [7]. This suppression is dose-dependent, with near-complete inhibition observed at 10 μM. Consequently, nuclear translocation of phospho-Smad1/5/8-Smad4 complexes is impaired, downregulating BMP target genes such as Id1, Id2, and Id3 – key regulators of cellular differentiation and proliferation [3] [4] [9]. In vivo studies using xenograft models confirm DMH-1 penetrates tissues and inhibits Smad phosphorylation, reducing tumor growth by 50% compared to controls [1] [7].
DMH-1 exhibits distinct selectivity biases among BMP receptors:
DMH-1 dose-dependently suppresses transcription of inhibitor of DNA binding proteins (Id1, Id2, Id3), critical effectors of BMP-mediated differentiation blockade. In human induced pluripotent stem cells (hiPSCs), DMH-1 (0.5–2 μM) reduced Id1 expression by 70–90% within 48 hours, comparable to effects of recombinant Noggin (500 ng/mL) [3] [5]. Neural induction assays demonstrate this suppression facilitates neurogenesis:
Table 2: Dose-Dependent Effects of DMH-1 on BMP Targets and Cell Differentiation
DMH-1 Concentration | Id1 Suppression (%) | PAX6+ Cells (%) | SOX1+ Cells (%) | Cellular Outcome |
---|---|---|---|---|
0.1 μM | 20–30 | 10–15 | 5–10 | Minimal neural induction |
0.5 μM | 70–80 | 40–100* | 30–40 | Efficient neural precursor formation |
1 μM | 85–90 | 40–100* | 60–70 | Enhanced SOX1 lineage commitment |
2 μM | >95 | 40–100* | 75–85 | Maximal neural differentiation |
Data derived from hiPSC neural induction studies [3] [5] [10]. *Varies by cell line.
Despite structural homology between BMP and TGF-β receptors, DMH-1 preserves TGF-β/Activin/Nodal signaling:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7